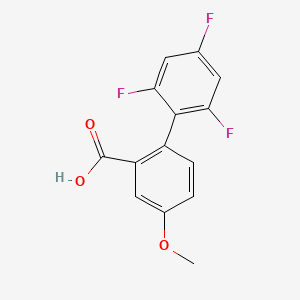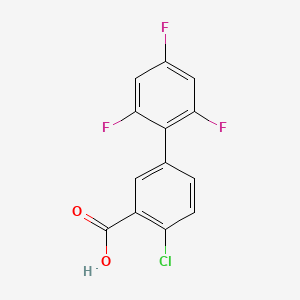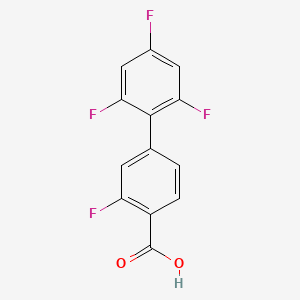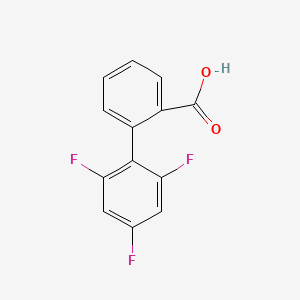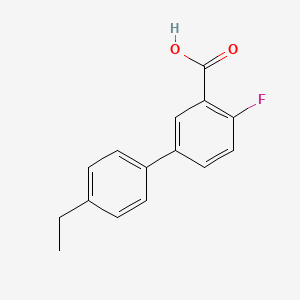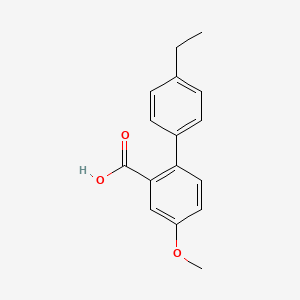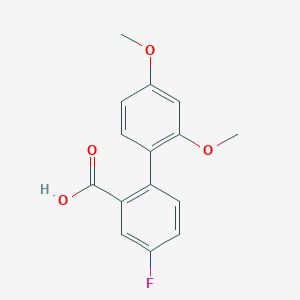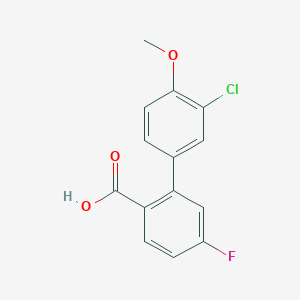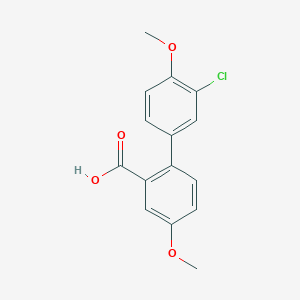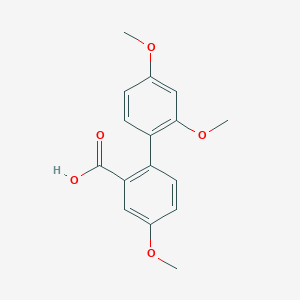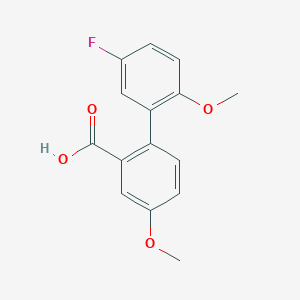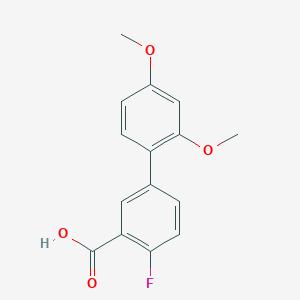
5-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid, 95% (5-(2,4-DMPFBA), 95%) is a fluorinated organic compound with a wide range of applications in scientific research. It is a derivative of benzoic acid and is often used as a starting material for organic synthesis. It is also known for its unique properties such as its low toxicity, high solubility, and low melting point. This makes it a useful compound for a variety of scientific research applications.
科学研究应用
5-(2,4-DMPFBA), 95% has a number of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers, dyes, and other materials. In addition, it has been used as a starting material in the synthesis of a number of fluorinated compounds, including fluorinated steroids and fluorinated peptides.
作用机制
The mechanism of action of 5-(2,4-DMPFBA), 95% is not well understood. However, it is believed to act as an electron-withdrawing group, which can increase the reactivity of the aromatic ring and thus facilitate the acylation reaction. It is also believed to act as a nucleophile, which can promote the formation of new bonds between the aromatic ring and the acylating agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-DMPFBA), 95% are not well understood. However, it is believed to have low toxicity and is not believed to have any serious adverse effects. It is also believed to be rapidly metabolized in the body and does not accumulate in the body.
实验室实验的优点和局限性
The use of 5-(2,4-DMPFBA), 95% has a number of advantages in laboratory experiments. It is a relatively inexpensive and widely available compound, and its low toxicity and low melting point make it an ideal starting material for organic synthesis. In addition, its high solubility makes it easy to work with in a variety of solvents. However, its low reactivity can make it difficult to use in some reactions, and it can be difficult to control the reaction conditions.
未来方向
The use of 5-(2,4-DMPFBA), 95% in scientific research has a number of potential future directions. It could be used in the synthesis of a variety of fluorinated compounds, such as fluorinated steroids and fluorinated peptides. It could also be used as a starting material in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. Additionally, its unique properties could be used to develop new materials and polymers with improved properties. Finally, its low toxicity and low melting point could be used to develop new methods for controlling reaction conditions in laboratory experiments.
合成方法
5-(2,4-DMPFBA), 95% is typically synthesized via a Friedel-Crafts acylation reaction. In this reaction, an acylating agent, such as an acid chloride, is reacted with an aromatic compound, such as anisole, to yield an acylated product. The reaction is catalyzed by an acid, such as aluminum chloride or boron trifluoride. The reaction proceeds in a cyclic manner, with the acylating agent being replaced by the aromatic compound and the resulting acylated product being replaced by the acylating agent. The reaction is typically carried out at temperatures of around 80-90°C and can be completed in as little as two hours.
属性
IUPAC Name |
5-(2,4-dimethoxyphenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-10-4-5-11(14(8-10)20-2)9-3-6-13(16)12(7-9)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYYNHZDRAMARW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681267 |
Source


|
| Record name | 4-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1179664-08-4 |
Source


|
| Record name | 4-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

